3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(3-methylbutyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13(2)10-11-25-20(26)16-9-8-15(12-17(16)22-21(25)27)19-23-18(24-28-19)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWRTBTCJAYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative with potential biological activities that make it a candidate for medicinal chemistry. Its structure includes a quinazoline core and an oxadiazole moiety, which are known to contribute to various pharmacological effects.
Chemical Structure
The molecular formula for this compound is C21H20N4O3, with a molecular weight of approximately 376.416 g/mol. The presence of functional groups such as the oxadiazole ring enhances its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Quinazoline derivatives have shown promise as anticancer agents. In studies comparing various quinazoline compounds against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), compounds exhibited IC50 values indicative of their potency. For instance:
- Compound A : IC50 = 10.82 μM against HepG2.
- Compound B : IC50 = 29.46 μM against MCF-7.
These results suggest that modifications in the quinazoline structure can lead to enhanced anticancer activity .
Antimicrobial Activity
The compound's antimicrobial properties have also been assessed against various bacterial strains. The Agar well diffusion method was used to evaluate its efficacy:
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 11 | 75 |
| Candida albicans | 10 | 77 |
These findings indicate moderate activity against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its effects may involve inhibition of key enzymes or pathways associated with cell proliferation and survival in cancer cells. For example, some quinazoline derivatives are known to inhibit DNA topoisomerases and bacterial gyrase, which are crucial for DNA replication .
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:
- Case Study on Antitumor Efficacy : A study demonstrated that a related quinazoline compound significantly inhibited tumor growth in animal models when administered at specific dosages .
- Clinical Trials for Antimicrobial Properties : Trials involving patients with bacterial infections showed that quinazoline derivatives could be effective alternatives to traditional antibiotics due to their unique mechanisms of action .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of quinazoline derivatives against both Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. Among the tested compounds, those similar to 3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione showed promising results with moderate activity against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 10 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
| Compound 14b | Candida albicans | 13 | 75 |
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structure of quinazolines allows them to interact with specific biological targets involved in cancer progression. Studies have demonstrated that modifications to the quinazoline structure can enhance their cytotoxicity against cancer cells .
Case Study: Anticancer Efficacy
In a recent study focusing on the synthesis of novel quinazoline derivatives, compounds were tested for their ability to inhibit cancer cell growth. Among these derivatives, certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Activity
Another significant application of this compound is its anti-inflammatory properties. Quinazoline derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Table 2: Anti-inflammatory Effects of Quinazoline Derivatives
| Compound | Inflammatory Model | Effectiveness (%) |
|---|---|---|
| Compound A | Rheumatoid arthritis model | 36.3 |
| Compound B | Inflammatory bowel disease model | 32.5 |
Comparison with Similar Compounds
Structural Analogues of Quinazoline-2,4-diones
The compound is distinguished from other quinazoline-2,4-dione derivatives by its substitution pattern. Key structural analogues include:
Key Observations :
- Substituent Position : Substitution at position 3 (isopentyl) vs. position 1 (arylmethyl) or N-glycosylation alters steric and electronic properties. Position 3 substitution may favor membrane permeability due to the lipophilic isopentyl group, whereas N-glycosylation enhances solubility .
Pharmacological Potential
While direct bioactivity data for the user compound is absent, structural parallels suggest:
- Antimicrobial Activity : Quinazoline-2,4-diones with lipophilic substituents (e.g., isopentyl) often exhibit enhanced Gram-positive bacterial inhibition compared to polar derivatives .
Q & A
Q. What are the typical synthetic routes for 3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?
Methodological Answer: Synthesis involves multi-step reactions:
- Step 1 : Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives with isopentyl groups under alkaline conditions (e.g., NaOH/EtOH reflux) .
- Step 2 : Introduction of the 1,2,4-oxadiazole moiety via coupling of amidoxime intermediates with activated carboxylic acid derivatives (e.g., CDI in DMF at 80°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to confirm substituent connectivity and regiochemistry. Key signals: quinazoline carbonyls (δ ~165-170 ppm), oxadiazole protons (δ ~8.5-9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 405.15) .
- HPLC-PDA : To assess purity (>98%) and detect trace impurities using a reverse-phase C18 column .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 1,2,4-oxadiazole group?
Methodological Answer:
- Parameter Screening : Use design-of-experiments (DoE) to test variables: temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (e.g., ZnCl2 vs. MgSO4).
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields (from 50% to 75%) by enhancing cyclodehydration efficiency .
- Byproduct Mitigation : Add molecular sieves to absorb water and shift equilibrium toward oxadiazole formation .
Q. How to resolve contradictions in reported biological activities (e.g., varying IC50 values across studies)?
Methodological Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity with positive controls like doxorubicin).
- Purity Confirmation : Re-analyze compound batches via HPLC and NMR to exclude degradation products .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding consistency with targets like EGFR or PARP. Compare binding poses with structurally similar derivatives .
Q. What strategies are effective for designing derivatives to establish structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Variation : Systematically modify:
- Phenyl group : Introduce electron-withdrawing (e.g., -NO2, -Br) or donating (-OCH3) groups at meta/para positions .
- Isopentyl chain : Test shorter (n-propyl) or branched (neopentyl) alkyl groups to probe steric effects.
- Bioisosteric Replacement : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to evaluate heterocycle impact on solubility and target affinity .
- In Silico Screening : Use QSAR models (e.g., CoMFA) to predict activity trends before synthesis .
Q. How to elucidate the mechanism of action for enzyme inhibition (e.g., kinase targets)?
Methodological Answer:
- In Vitro Assays : Measure inhibition kinetics (Km/Vmax) using purified enzymes (e.g., EGFR kinase) and ATP/ substrate competition assays .
- Cellular Target Engagement : Use thermal shift assays (CETSA) to confirm compound-enzyme binding in live cells .
- Transcriptomic Profiling : RNA-seq to identify downstream pathways affected (e.g., apoptosis markers in cancer cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
